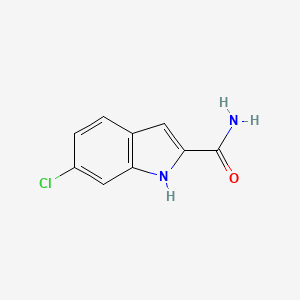

6-chloro-1H-indole-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

6-chloro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXYHJSHKQOYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406445 | |

| Record name | 6-chloro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21109-13-7 | |

| Record name | 6-chloro-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Indole Scaffold in Medicinal Chemistry

The indole (B1671886) ring system, an aromatic heterocyclic compound, is a cornerstone of medicinal chemistry, celebrated for its wide-ranging biological activities. mdpi.comnih.gov This structural unit is not only a key component of essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) but also forms the backbone of numerous natural products and synthetic drugs. nih.gov The versatility of the indole scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. mdpi.com This adaptability has led to the development of a multitude of FDA-approved drugs for various therapeutic areas, including cancer, infectious diseases, and neurological disorders. mdpi.com

The indole nucleus's ability to interact with diverse biological targets is a key reason for its prevalence in drug discovery. nih.govijpsr.com Researchers have successfully modified the indole ring at various positions to create derivatives with enhanced efficacy and specificity. nih.gov This has resulted in the discovery of compounds that can modulate the activity of enzymes, receptors, and ion channels, making the indole scaffold a highly fruitful starting point for the development of new chemical entities. ijpsr.com

Historical Development and Significance of Indole 2 Carboxamide Derivatives

The indole-2-carboxamide moiety represents a particularly significant subclass of indole (B1671886) derivatives. Historically, research into these compounds has been driven by their potential as versatile synthetic intermediates and their inherent biological activities. rsc.org The carboxamide group at the 2-position of the indole ring can participate in crucial hydrogen bonding interactions with biological targets, a feature that has been exploited in the design of various inhibitors.

The synthesis of indole-2-carboxamides has evolved, with numerous methods developed to construct this core structure and its derivatives. These synthetic advancements have been pivotal in enabling the exploration of the chemical space around the indole-2-carboxamide scaffold, leading to the generation of libraries of compounds for biological screening. rsc.org Early investigations into indole-2-carboxamides laid the groundwork for the discovery of their diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Overview of Research Trajectories for 6 Chloro 1h Indole 2 Carboxamide Analogues

Strategies for the Construction of the Indole-2-Carboxamide Core

The formation of the this compound core is a multi-step process that hinges on the successful synthesis of its carboxylic acid precursor followed by an efficient amide bond formation.

Synthesis of Key Precursors (e.g., 6-Chloro-1H-Indole-2-Carboxylic Acid)

The principal precursor for this compound is 6-chloro-1H-indole-2-carboxylic acid. nih.govscbt.comsigmaaldrich.com Several synthetic routes are available for the preparation of indole-2-carboxylic acids, which can be adapted for the synthesis of the 6-chloro derivative.

One of the most common and classical methods is the Reissert indole synthesis . This process begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) using a strong base like sodium ethoxide. The subsequent reductive cyclization of the resulting 3-(2-nitrophenyl)-2-oxopropanoic acid ethyl ester, typically using zinc in acetic acid or through catalytic hydrogenation, yields the indole-2-carboxylic acid ester. For the synthesis of the 6-chloro analog, the starting material would be 4-chloro-2-nitrotoluene.

Another widely used method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To obtain indole-2-carboxylic acid, phenylhydrazine (B124118) is reacted with pyruvic acid to form the corresponding phenylhydrazone, which is then cyclized using a Lewis acid (e.g., zinc chloride) or a Brønsted acid. For the target precursor, (4-chlorophenyl)hydrazine would be the appropriate starting material.

Hydrolysis of the corresponding ester, ethyl 6-chloro-1H-indole-2-carboxylate, is a straightforward method to obtain 6-chloro-1H-indole-2-carboxylic acid. chemicalbook.com This alkaline hydrolysis is typically carried out using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification to precipitate the carboxylic acid. chemicalbook.com

Below is a table summarizing key precursors for the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 6-Chloro-1H-indole-2-carboxylic acid | 16732-75-5 | C₉H₆ClNO₂ | 195.60 | Key precursor |

| Ethyl 6-chloro-1H-indole-2-carboxylate | 27034-51-1 | C₁₁H₁₀ClNO₂ | 223.65 | Ester precursor |

| 6-Chloroindole | 17422-33-2 | C₈H₆ClN | 151.59 | Starting material for some routes |

Amide Bond Formation Methodologies

The conversion of 6-chloro-1H-indole-2-carboxylic acid to its corresponding carboxamide is a critical step. This transformation is typically achieved through amide coupling reactions, which involve the activation of the carboxylic acid followed by the reaction with an amine source, such as ammonia (B1221849) or an appropriate amine derivative. libretexts.org

A variety of coupling reagents are employed in medicinal chemistry to facilitate this reaction efficiently, minimizing side reactions and preserving stereochemistry when applicable. hepatochem.compeptide.com The choice of reagent and conditions can be crucial for achieving high yields.

Commonly used coupling agents for the synthesis of indole-2-carboxamides include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. peptide.comnih.gov

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly effective. nih.gov

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also popular for their high efficiency and rapid reaction times. peptide.com

In a typical procedure, the indole-2-carboxylic acid is treated with the coupling reagent and an amine in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov

The following table presents a selection of common coupling reagents used for amide bond formation.

| Coupling Reagent | Abbreviation | Additive (if common) | Key Characteristics |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt | Water-soluble byproducts, good for solution-phase synthesis. peptide.comnih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Highly efficient, though can be sensitive. nih.gov |

| Dicyclohexylcarbodiimide | DCC | HOBt | Forms insoluble dicyclohexylurea byproduct. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - | Fast reaction times, low racemization. peptide.com |

Regioselective Functionalization and Derivatization

The this compound scaffold offers several positions for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole nucleus is an electron-rich aromatic system prone to electrophilic substitution. The position of substitution is directed by the existing substituents. For indole itself, the C3 position is the most nucleophilic and typically the primary site of electrophilic attack. The presence of the electron-withdrawing carboxamide group at C2 and the chloro group at C6 influences the regioselectivity of these reactions. libretexts.orgyoutube.com

Alkylation and Acylation Strategies at Specific Indole Positions (e.g., C3)

The C3 position of the indole ring remains a key site for functionalization due to its inherent nucleophilicity.

Alkylation: Introduction of alkyl groups at the C3 position can be achieved through various methods. For example, in the synthesis of related indole-2-carboxamides, a formyl group can be introduced at C3 via a Vilsmeier-Haack reaction. nih.gov Subsequent reduction of this aldehyde to a hydroxymethyl group, followed by conversion to a leaving group, allows for the introduction of various nucleophiles, including azides to form azidomethyl derivatives. nih.gov

Acylation: The C3 position can also undergo acylation, for instance, under Friedel-Crafts acylation conditions, although the specific conditions would need to be optimized for the this compound substrate.

Modifications of the Amide Side Chain and N-Substitution

Diversification of the this compound structure can be readily achieved by modifying the amide side chain and by substitution on the indole nitrogen.

Amide Side Chain Modification: The primary amide of this compound can be a starting point for further transformations. More commonly, a wide variety of substituted amines can be used during the initial amide bond formation step with 6-chloro-1H-indole-2-carboxylic acid to generate a library of N-substituted carboxamides. nih.govnih.govnih.gov Studies on analogous indole-2-carboxamides have demonstrated the coupling of various amines, including phenethylamine (B48288) derivatives and piperazines, to explore SAR. nih.govnih.gov For example, reversing the amide bond or replacing the carboxamide with a sulfonamide linker have been explored to modulate physicochemical properties. nih.gov

N-Substitution: The indole nitrogen can be alkylated or acylated. N-methylation of the amide nitrogen in related indole-2-carboxamides has been shown to be a viable strategy. nih.gov Such modifications can impact the compound's conformation and hydrogen bonding capacity, which can be crucial for biological activity.

Development of Novel Synthetic Routes for Substituted Indole-2-Carboxamides

The synthesis of substituted indole-2-carboxamides is a dynamic area of research, with various strategies emerging to create diverse molecular libraries. A common and foundational approach begins with the corresponding indole-2-carboxylic acid. For instance, the synthesis of this compound can be achieved from 6-chloro-1H-indole-2-carboxylic acid.

A prevalent method for forming the amide bond is through the activation of the carboxylic acid. One such method involves reacting the indole-2-carboxylic acid with a coupling agent, followed by the addition of an appropriate amine. nih.govnih.gov Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is typically carried out in an anhydrous polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). nih.govnih.gov

One documented route to a series of novel indole-2-carboxamide derivatives involved a multi-step synthesis starting from substituted phenylhydrazine hydrochlorides. nih.gov These were first cyclized with 2-oxopropanoic acid via a Fischer indole synthesis to yield 3-methylindole-2-carboxylates. nih.gov Subsequent alkaline hydrolysis of the ester group afforded the corresponding carboxylic acids. nih.gov These acids were then coupled with various amines using BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as a base in DCM to yield the final target carboxamides. nih.gov

Another versatile approach is the Hemetsberger–Knittel indole synthesis. acs.org This method allows for the creation of substituted indole-2-carboxylates through the Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde, followed by thermolysis of the resulting azide. acs.org The ester can then be hydrolyzed and converted to the desired carboxamide.

Furthermore, modifications to the indole core itself provide another layer of synthetic diversity. For example, Friedel–Crafts acylation of ethyl 5-chloroindole-2-carboxylate at the C3 position has been used to introduce various acyl groups, expanding the range of accessible analogues. acs.org These synthetic strategies are crucial for generating compounds for biological screening and optimizing lead structures in drug discovery programs.

Table 1: Overview of Selected Synthetic Routes for Indole-2-Carboxamide Analogues

| Starting Material(s) | Key Reagents/Reaction Type | Product Type | Reference |

|---|---|---|---|

| Substituted Phenylhydrazine Hydrochloride, 2-Oxopropanoic Acid | Fischer Indole Synthesis, Amide Coupling (BOP, DIPEA) | 3-Methyl-Substituted Indole-2-Carboxamides | nih.gov |

| Indole-2-Carboxylic Acid, Amines | Amide Coupling (EDC·HCl, HOBt, DIPEA) | N-Substituted Indole-2-Carboxamides | nih.gov |

| Methyl 2-Azidoacetate, Substituted Benzaldehyde | Hemetsberger–Knittel Synthesis | Substituted Indole-2-Carboxylates (precursors) | acs.org |

| Ethyl 5-Chloroindole-2-Carboxylate, Acyl Chlorides | Friedel–Crafts Acylation | C3-Acylated Indole-2-Carboxylates (precursors) | acs.org |

| Indole-2-Carboxamide, Amines | Amide Coupling (DCC, DMAP) | N-Substituted Indole-2-Carboxamides | nih.gov |

Purification and Characterization Techniques in Indole-2-Carboxamide Synthesis

Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the final compounds.

Purification: The crude products obtained from synthesis are typically purified using chromatographic techniques. acs.org Flash column chromatography using silica (B1680970) gel is a standard method, often employing a gradient of solvents such as dichloromethane/methanol or hexane/ethyl acetate (B1210297) to separate the desired product from unreacted starting materials and byproducts. nih.govnih.gov For higher purity, preparative high-performance liquid chromatography (HPLC) is often utilized. nih.gov

Recrystallization can also be an effective purification method for crystalline solid products. Another specialized purification technique involves forming a salt of the precursor, indole-2-carboxylic acid. For example, the crude acid can be dissolved in an organic solvent and treated with triethylamine (B128534) to precipitate a triethylamine salt. google.com This salt can be isolated, dissolved in water, and treated with activated carbon to remove colored impurities. Subsequent acidification with a mineral acid under controlled pH conditions allows for the selective precipitation of the purified indole-2-carboxylic acid. google.com

Characterization: The structural confirmation of the synthesized indole-2-carboxamides relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For an indole-2-carboxamide, the ¹H NMR spectrum will typically show characteristic signals for the indole NH proton (often a broad singlet at a high chemical shift, e.g., δ 11-12 ppm), the aromatic protons on the indole ring and any substituents, and protons associated with the carboxamide group and its N-substituent. nih.govnih.gov For example, the ¹H NMR spectrum of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-methyl-1H-indole-2-carboxamide showed a singlet at δ 11.34 ppm for the indole NH and another at δ 7.89 ppm for the amide NH. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the molecule and confirm its elemental composition. nih.gov This provides strong evidence for the chemical formula of the synthesized compound. The monoisotopic mass of the parent molecule, 6-chloro-1H-indole-2-carboxylic acid, is 195.0087061 Da. nih.gov

Other Techniques: The purity of the final compounds is frequently assessed by analytical reverse-phase HPLC (RP-HPLC), which should show a single major peak for a pure compound. nih.gov Infrared (IR) spectroscopy can also be used to identify functional groups, such as the N-H and C=O stretching vibrations of the amide group.

Table 2: Common Characterization Data for Indole-2-Carboxamide Analogues

| Technique | Information Provided | Typical Data/Observations | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, structural connectivity | Indole NH signal (δ >11 ppm), Amide NH signal, Aromatic proton signals | nih.gov |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons | nih.gov |

| HRMS (ESI) | Exact mass, elemental formula | Measured mass matches calculated mass (e.g., [M+H]⁺ or [M-H]⁻) | nih.gov |

| HPLC | Purity assessment | Single peak indicating high purity | nih.govbldpharm.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Chloro 1h Indole 2 Carboxamide Analogues

Substituent Effects on the Indole (B1671886) Nucleus

The indole core is a versatile platform for modification, and substitutions at different positions significantly influence the biological activity of the resulting compounds.

Influence of Halogenation (e.g., Chloro at C6, C5) on Biological Activity

Halogenation of the indole ring is a key strategy in modulating the biological activity of indole-2-carboxamide derivatives. The position and nature of the halogen substituent can have a profound impact.

For instance, in a series of 1H-indole-2-carboxamides evaluated as allosteric modulators of the CB1 receptor, the presence of a chloro or fluoro group at the C5 position was found to enhance the modulatory potency. nih.govnih.gov This suggests that an electron-withdrawing group at this position is favorable for this specific biological target. In another study, while most compounds substituted at the C5 position of the indole ring showed greater cytotoxicity than those at the C6 position, a C6-substituted celastrol-indole derivative exhibited high cytotoxicity against human hepatocellular carcinoma. nih.gov

Conversely, research on anti-Trypanosoma cruzi agents revealed that analogues with electron-withdrawing groups like halogens at the 5'-position of the indole core were inactive. acs.org This highlights the target-dependent nature of SAR, where a modification beneficial for one target may be detrimental for another.

Further studies have indicated that halogenated derivatives are generally more active than their non-halogenated counterparts in certain contexts. researchgate.net The introduction of a chloro group at the 6-position, as seen in the parent compound of this article, is a common feature in many biologically active indole derivatives. bldpharm.com The presence of a chloro group at the C5 and C6 positions has also been observed in compounds with antiproliferative activity. nih.gov

| Compound Series | Halogen Position | Effect on Activity | Biological Target/Activity | Citation |

|---|---|---|---|---|

| 1H-indole-2-carboxamides | C5 (Cl or F) | Enhanced potency | CB1 receptor allosteric modulation | nih.govnih.gov |

| Celastrol-indole derivatives | C6 (Cl) | High cytotoxicity | Antiproliferative (Hepatocellular carcinoma) | nih.gov |

| Indole-2-carboxamides | 5' (Halogens) | Inactive | Anti-Trypanosoma cruzi | acs.org |

| N-substituted indole-2-carboxamides | General | More active than non-halogenated | Antioxidant (superoxide anion inhibition) | researchgate.net |

| 3-carboxamide indoles | C5 and C6 (Cl) | Active | Antiproliferative | nih.gov |

Impact of Alkyl and Aryl Substitutions at C3 Position

The C3 position of the indole nucleus is another critical site for modification. The introduction of alkyl and aryl groups at this position can significantly alter the biological profile of the compounds.

In the context of CB1 receptor allosteric modulators, the presence of short alkyl groups at the C3 position of the indole ring enhanced the modulation potency. nih.govnih.gov Similarly, in a series of indole-2-carboxamides with antiproliferative activity, the nature of the substituent at the C3 position was found to be crucial for activity, with the order of increased activity being H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. mdpi.com

Research on HIV-1 integrase inhibitors showed that lengthening the linker of a C3 substituent and adding substituted benzyloxymethyls to the indole core did not lead to inhibition, suggesting that specific structural features are required for activity at this position. nih.gov The C3 position is also a common site for alkylation and arylation to generate diverse indole derivatives with potential biological activities. nih.govresearchgate.netresearchgate.net

| Compound Series | C3 Substituent | Effect on Activity | Biological Target/Activity | Citation |

|---|---|---|---|---|

| 1H-indole-2-carboxamides | Short alkyl groups | Enhanced potency | CB1 receptor allosteric modulation | nih.govnih.gov |

| Indole-2-carboxamides | Phenyl | Increased antiproliferative activity | Antiproliferative | mdpi.com |

| Indole-2-carboxylic acid derivatives | Lengthened linker with substituted benzyloxymethyls | No inhibition | HIV-1 integrase inhibition | nih.gov |

Effects of Substitutions at C4 and C5 Positions

Substitutions at the C4 and C5 positions of the indole nucleus also play a significant role in determining the biological activity of 6-chloro-1H-indole-2-carboxamide analogues.

As mentioned earlier, a chloro or fluoro group at the C5 position enhances the potency of CB1 receptor allosteric modulators. nih.govnih.gov In another study, it was found that introducing a substituent at the C5 position of the indole ring could enhance anti-tumor activity, while a substituent at the C7 position greatly reduced it. nih.gov However, a 4-chloro indole derivative failed to produce a translocation product in a specific chemical reaction and led to a modest yield of the direct C2-functionalized product, indicating that steric or electronic effects at the C4 position can be detrimental in certain synthetic transformations. nih.gov

Contribution of the Amide Moiety and Side Chain

The amide moiety at the C2 position and its associated side chain are fundamental to the biological activity of this class of compounds. The length, flexibility, and terminal substituents of this side chain are key determinants of potency and selectivity.

Role of Linker Length and Flexibility between Amide and Phenyl Ring

The linker connecting the indole-2-carboxamide core to a terminal phenyl ring is a critical element influencing biological activity. Its length and flexibility can dictate how the molecule interacts with its target.

In the development of HIV-1 integrase inhibitors, it was observed that a longer linker between the indole scaffold and a substituent weakened the activity. rsc.org This suggests that an optimal distance and conformation are necessary for effective binding. Conversely, for CB1 receptor allosteric modulators, the presence of a phenethyl carboxamide architecture was deemed important for antiproliferative action, highlighting the significance of a specific linker structure. nih.gov

Significance of Terminal Amine Substituents (e.g., Dimethylamino, Piperidinyl)

The nature of the terminal amine substituent on the side chain is a major contributor to the biological activity of indole-2-carboxamide analogues.

For CB1 receptor allosteric modulators, it was discovered that a diethylamino group at the 4-position of the phenyl ring enhanced modulation potency. nih.govnih.gov Further studies on this scaffold revealed that piperidinyl or dimethylamino groups at the 4-position of the phenyl ring were preferred for CB1 activity. nih.gov The introduction of various amine-containing groups such as methylpiperazine, dimethylamino, diethylamino, and piperidine (B6355638) has also been shown to increase the anti-proliferative activity of certain indole derivatives. nih.gov

| Compound Series | Terminal Amine Substituent | Effect on Activity | Biological Target/Activity | Citation |

|---|---|---|---|---|

| 1H-indole-2-carboxamides | Diethylamino | Enhanced potency | CB1 receptor allosteric modulation | nih.govnih.gov |

| 1H-indole-2-carboxamides | Piperidinyl or Dimethylamino | Preferred for activity | CB1 receptor activity | nih.gov |

| Indole derivatives | Methylpiperazine, Dimethylamino, Diethylamino, Piperidine | Increased activity | Anti-proliferative | nih.gov |

Importance of the Amide Carbonyl Group for Hydrogen Bonding

The amide functional group (-C(=O)NH-) is a cornerstone of the biological activity observed in this compound and its analogues. arkat-usa.org This group's properties—being neutral, stable, and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O)—make it a pivotal feature for molecular recognition at biological targets. arkat-usa.org

The carbonyl oxygen of the amide is particularly crucial for forming hydrogen bond interactions within the active sites of target proteins. mdpi.com For instance, in docking studies with certain kinases, the amide carbonyl group of indole-2-carboxamide derivatives has been shown to accept hydrogen bonds from key amino acid residues, such as Asp1046 and Cys1045. mdpi.com These interactions help to anchor the molecule in the binding pocket in a specific orientation required for its inhibitory effect.

The indispensability of the amide linkage is highlighted in structure-activity relationship (SAR) studies where it is replaced by other functional groups. In research on anti-Trypanosoma cruzi agents, replacing the carboxamide linker with a non-classical isostere like a sulfonamide resulted in a complete loss of biological activity. acs.orgnih.gov This finding strongly indicates that the specific electronic and hydrogen-bonding characteristics of the amide group are essential for potency. Similarly, studies on CB1 allosteric modulators determined that the carboxamide functionality was a required feature for activity. nih.gov

| Compound/Modification | Description | Biological Activity (pEC50) | Reference |

|---|---|---|---|

| Parent Indole-2-carboxamide | Standard amide linker | ~5.7 | nih.gov |

| Sulfonamide Analogue (70) | Amide C=O replaced with SO2 | 4.3 (Inactive) | acs.orgnih.gov |

| N-methylated Amide (72) | Methyl group added to amide nitrogen | ~5.0 | acs.orgnih.gov |

Conformational Analysis and Bioactive States

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with a biological target. For a drug to be effective, it must adopt a specific "bioactive conformation" that is complementary to the shape and chemical environment of the target's binding site. irbbarcelona.org Conformational analysis of this compound analogues reveals that their flexibility and the energy required to adopt the bioactive state are key determinants of potency. irbbarcelona.org

Studies suggest that for many drug-like molecules, the bioactive conformation is not necessarily the lowest energy or most stable state in solution. ub.edu However, it is typically energetically accessible, often lying within a few kBT of the most stable conformer. ub.edu This implies that the molecule can readily adopt the necessary shape upon approaching its target, a concept central to both "lock and key" and "conformational selection" models of ligand binding. ub.edu

In the case of indole-2-carboxamides, the spatial orientation can be significantly affected by substitutions. For example, N-methylation of the amide can drastically alter conformational preference. In one study of Mcl-1 inhibitors, an N-methylated amide was found to be rigidly pre-organized in the bioactive conformation in solution, whereas the corresponding NH amide was highly populated in a non-bioactive state. acs.org This pre-organization of the N-methylated compound led to a ~10-fold increase in binding affinity, driven entirely by a faster on-rate. acs.org

Docking simulations provide further insight into the bioactive state. In models of indole-2-carboxamides binding to EGFR, the indolyl NH group was shown to form a hydrogen bond with the key amino acid Asp831, fixing one end of the molecule, while other parts of the scaffold made additional interactions. nih.gov Similarly, reversing the amide bond or branching the side chain can lead to inactive compounds, likely because these changes prevent the molecule from achieving the correct spatial orientation to interact with the target residues. acs.orgnih.gov Interestingly, in one instance, methylating both the amide and indole nitrogens restored potency, which was attributed to returning the compound to its bioactive spatial orientation. acs.orgnih.gov

Relationship between Lipophilicity and Biological Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological potency. Often quantified as the logarithm of the partition coefficient (logP), it describes how a compound distributes between an oily and an aqueous phase.

For the indole-2-carboxamide class, a direct relationship between lipophilicity and potency has been observed in several contexts, particularly in the development of antituberculosis agents. acs.org SAR studies revealed that increasing lipophilicity, for example by attaching alkyl groups to a cyclohexyl ring on the carboxamide, significantly improved activity against Mycobacterium tuberculosis (Mtb). acs.org This positive correlation is thought to arise because higher lipophilicity facilitates the diffusion of the compounds through the complex, lipid-rich cell wall of the mycobacterium, allowing them to reach their intracellular target, MmpL3. rsc.org

However, this strategy presents a classic medicinal chemistry challenge: the structural changes that increase lipophilicity and potency often concurrently decrease aqueous solubility. acs.org This trade-off was a persistent issue in the optimization of these antitubercular agents, where the most potent compounds suffered from poor solubility. acs.org

The data in the table below illustrates this relationship. Halogen substitutions at the 4- and 6-positions of the indole ring, which increase lipophilicity, were found to be optimal for anti-TB activity. rsc.org For instance, a bromo group at position 6 (compound 8f) led to a significant increase in potency compared to the unsubstituted analogue. rsc.org Conversely, efforts to improve solubility and metabolic stability by introducing more polar groups, such as a hydroxyl group, often led to a decrease in lipophilicity and, in some cases, a reduction in potency. acs.org This highlights the delicate balance that must be struck between achieving high potency and maintaining favorable drug-like properties.

| Compound | Key Substituent(s) | Lipophilicity (Calculated LogP) | Anti-TB Activity (MIC, μM) | Reference |

|---|---|---|---|---|

| 8a | Unsubstituted Indole | 3.84 | >10 | rsc.org |

| 8e | 5-Bromo | Not Reported | 2.79 | rsc.org |

| 8f | 6-Bromo | Not Reported | 0.62 | rsc.org |

| Analogue with Alkyl Groups | Methyl on cyclohexyl ring | Increased vs. parent | Improved vs. parent | acs.org |

Pharmacological Research Avenues and Preclinical Efficacy of 6 Chloro 1h Indole 2 Carboxamide Derivatives

Antiproliferative Activity against Cancer Cell Lines

Derivatives of 6-chloro-1H-indole-2-carboxamide have been investigated for their potential to inhibit the growth of various cancer cell lines. These studies highlight the versatility of the indole (B1671886) core in designing novel anticancer agents.

Efficacy against Human Breast Cancer Cells (MCF-7)

Research has demonstrated the cytotoxic potential of indole derivatives against the MCF-7 human breast cancer cell line. nih.govrsc.org For instance, a series of new mono/dicationic amidino benzimidazole (B57391) derivatives, which can be conceptually related to the core structure of this compound, were synthesized and evaluated for their cytotoxic activity against MCF-7 cells. nih.gov Several of these compounds strongly inhibited MCF-7 cell viability in a dose-dependent manner. nih.gov One particular compound, 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine, exhibited potent inhibitory activity with an IC50 value of 4.6 nM. nih.gov Furthermore, studies on organonickel complexes incorporating SCS-type pincer ligands have shown promising antitumor activity against estrogen-responsive MCF-7 cells. rsc.org The aminoalkylindole WIN55,212-2 has also been shown to have antiproliferative effects on MCF-7 cells, and these effects are enhanced when combined with radiation. researchgate.net

The antiproliferative activity of various compounds against the MCF-7 cell line is summarized in the table below.

| Compound/Treatment | Observation | Source |

| 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine | IC50 value of 4.6 nM | nih.gov |

| Organonickel complexes with SCS-type pincer ligands | Promising antitumor activity | rsc.org |

| WIN55,212-2 | Antiproliferative effects, enhanced by radiation | researchgate.net |

| ZnO Nanoparticles | IC50 value of 121 µg/mL after 24 hours | mdpi.com |

Efficacy against Lung, Pancreatic, and Colon Cancer Cell Lines

The antiproliferative effects of indole-2-carboxamide derivatives have been extended to other cancer types, including lung, pancreatic, and colon cancers. A novel series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and their cyclized counterparts, pyrido[3,4-b]indol-1-ones, were synthesized and evaluated for their antiproliferative activity against A-549 (lung), Panc-1 (pancreas), and HT-29 (colon) cancer cell lines. nih.gov Several of these compounds demonstrated significant antiproliferative activity, with GI50 values (the concentration causing 50% growth inhibition) in the nanomolar range. nih.gov For example, compounds 5c, 5d, 5f, 5g, 6e, and 6f exhibited GI50 values ranging from 29 nM to 47 nM. nih.gov The study highlighted that cyclized derivatives, 7a and 7b, were more potent than their uncyclized precursors. nih.gov

The table below presents the growth inhibition data for selected compounds against various cancer cell lines.

| Compound | A-549 (GI50, nM) | Panc-1 (GI50, nM) | HT-29 (GI50, nM) | Source |

| 5c | 45 ± 5 | 45 ± 5 | 47 ± 5 | nih.gov |

| 5d | 34 ± 4 | 35 ± 3 | 38 ± 4 | nih.gov |

| 7a | 75 ± 8 | 73 ± 7 | 75 ± 8 | nih.gov |

| 7b | 76 ± 7 | 75 ± 7 | 78 ± 7 | nih.gov |

Efficacy against Paediatric Brain Cancer Cells (e.g., KNS42, DAOY)

Derivatives of indole-2-carboxamide have also been explored for their potential in treating paediatric brain cancers. nih.gov Research has shown that certain indole-based synthetic cannabinoids can inhibit the viability of the KNS42 paediatric brain cancer cell line. researchgate.netnih.gov One study reported that compound 6 was the most potent, with an IC50 of 0.33 μM. researchgate.net Further research on novel 3,4-fused tricyclic indoles, derived from the indole-2-carboxamide scaffold, also demonstrated antitumour properties against KNS42 cells. nih.govresearchgate.net Compound 23 from this series was identified as having the most potent antitumour effects. nih.govresearchgate.net These findings suggest that the antitumour activities of these compounds may involve pathways other than the cannabinoid receptors. nih.gov

The table below summarizes the efficacy of selected compounds against the KNS42 cell line.

| Compound | Observation | Source |

| 6 | IC50 = 0.33 μM | researchgate.net |

| 23 (tricyclic indole) | Most potent antitumour properties in its series | nih.govresearchgate.net |

| Evofosfamide | Cytotoxicity is 5 times higher under hypoxia | mdpi.com |

Antimicrobial and Antiparasitic Efficacy

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial and antiparasitic agents.

Antituberculosis Activity against Mycobacterium tuberculosis (Mtb)

Indole-2-carboxamides are a class of compounds that have been identified as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.gov The mechanism of action for many of these compounds is believed to be the inhibition of the essential transporter MmpL3. nih.gov Research has focused on modifying the indole-2-carboxamide scaffold to improve potency and physicochemical properties. For instance, para-chloro-substituted aniline (B41778) analogs of N-(1-adamantyl)-indole-2-carboxamide showed enhanced activity against M. abscessus but not M. tb. nih.gov Conversely, ortho- and meta-chloro-substituted aniline analogs with an isopinocampheyl head group demonstrated optimal antimycobacterial activity against M. tb, with one meta-bromo-substituted analog achieving a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Another study identified N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide as a potent anti-TB agent with an MIC of 0.012 μM and no cytotoxicity to healthy cells. nih.gov

The table below highlights the antitubercular activity of various indole-2-carboxamide derivatives.

| Compound Description | Target Organism | Activity | Source |

| para-Chloro-substituted N-(1-adamantyl)-indole-2-carboxamide analog | M. abscessus | 2-fold more potent than unsubstituted analog | nih.gov |

| meta-Bromo-substituted aniline analog with (-)-isopinocampheyl head group | M. tb | MIC = 0.25 μg/mL | nih.gov |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tb | MIC = 0.012 μM | nih.gov |

Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have been identified as active agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.govacs.org Through high-content screening of a commercial library, several indole-containing hits were identified with moderate in vitro potency against the intracellular amastigote form of T. cruzi and good selectivity over host cells. nih.govacs.org Medicinal chemistry efforts focused on optimizing these hits by exploring substitutions on the indole core. acs.org It was found that small, electron-donating groups at the 5' position of the indole, such as methyl, cyclopropyl, ethyl, or methoxy, were favorable for potency. acs.org In contrast, electron-withdrawing groups like halogens led to inactivity. acs.org Despite efforts to improve metabolic stability and solubility, achieving significant improvements in both exposure and potency proved challenging. nih.gov Nevertheless, a lead compound was advanced to in vivo proof-of-concept studies in mouse models of Chagas disease, where it demonstrated antiparasitic activity. nih.govnih.gov

The table below summarizes the key findings related to the anti-T. cruzi activity of indole-2-carboxamide derivatives.

| Compound Feature | Observation | Source |

| Indole core | Identified as active against intracellular T. cruzi amastigotes | nih.govacs.org |

| Small, electron-donating groups at 5' position | Favorable for potency (pEC50 5.4 - 6.2) | acs.org |

| Electron-withdrawing groups at 5' position | Inactive (pEC50 < 4.2) | acs.org |

| Optimized lead compound | Demonstrated in vivo antiparasitic activity in mouse models | nih.govnih.gov |

Investigations into Antifungal and Antibacterial Properties

Derivatives of this compound have been the subject of research for their potential as antimicrobial agents. Preliminary studies have indicated that this compound itself exhibits moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This has prompted further investigation into the broader class of indole-2-carboxamides for their efficacy against a range of microbial species.

Research into various indole derivatives has revealed a spectrum of antimicrobial activities. For instance, chloroindoles such as 4-chloroindole (B13527) and 5-chloroindole (B142107) have demonstrated not only antimicrobial but also antibiofilm capabilities against uropathogenic Escherichia coli (UPEC), Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. nih.gov

A significant area of investigation has been the activity of indole-2-carboxamides against mycobacteria. A series of these compounds were found to inhibit MmpL3, a transporter essential for the formation of the mycobacterial cell envelope, leading to potent activity against various Mycobacterium species. nih.gov While these specific derivatives showed potent antimycobacterial effects, they were noted to lack clinically relevant bactericidal activity against S. aureus or P. aeruginosa. nih.gov

Further studies on substituted indole carboxamides have shown promising results. For example, a series of 5-bromo-indole-3-carboxamido-polyamine conjugates displayed broad-spectrum activity. One notable analogue demonstrated significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with Minimum Inhibitory Concentration (MIC) values at or below 0.28 µM. nih.gov

The following table summarizes the antimicrobial activity of various indole carboxamide derivatives based on available preclinical data.

| Compound Class/Derivative | Microorganism | Activity/MIC | Reference |

| This compound | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity | |

| Chloroindoles (e.g., 4-chloroindole, 5-chloroindole) | UPEC, S. aureus, P. aeruginosa, C. albicans | Antimicrobial and antibiofilm activity | nih.gov |

| Indole-2-carboxamide derivatives (MmpL3 inhibitors) | Mycobacterium species | Potent antimycobacterial activity | nih.gov |

| 5-Bromo-indole-3-carboxamido-polyamine conjugate (13b) | S. aureus, A. baumannii, C. neoformans | MIC ≤ 0.28 µM | nih.gov |

Antithrombotic Potential through Coagulation Factor Inhibition

The potential for indole-2-carboxamide derivatives to act as antithrombotic agents has been explored through the lens of coagulation factor inhibition. A key target in the development of new anticoagulants is Factor Xa (fXa), a critical enzyme that links the intrinsic and extrinsic pathways of the blood coagulation cascade. researchgate.net

A significant study focused on a series of nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of fXa. Through design, synthesis, and investigation using X-ray structure analysis and 3D quantitative structure-activity relationship (QSAR) studies, researchers identified several compounds within this series as highly potent and selective inhibitors of this enzyme. researchgate.net The binding modes of these indole-2-carboxamide derivatives to the active site of Factor Xa were validated through X-ray crystallography, providing a rational basis for their inhibitory activity and a guide for the design of future anticoagulants. researchgate.net This research highlights the potential of the indole-2-carboxamide scaffold in the development of novel antithrombotic agents that function by directly inhibiting key coagulation factors. researchgate.net While this study did not specifically report on 6-chloro substituted analogues, it establishes a strong proof of principle for this class of compounds.

Advanced Computational and in Silico Studies of 6 Chloro 1h Indole 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Molecular docking studies on indole-2-carboxamide derivatives have revealed key interactions within the binding sites of various protein targets. While specific studies solely on 6-chloro-1H-indole-2-carboxamide are not extensively detailed, the binding modes of closely related analogs provide a strong predictive framework.

For instance, in studies of indole-2-carboxamides as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), the indole (B1671886) scaffold consistently orients within the hydrophobic pocket of the kinase domain. nih.gov The carboxamide group is crucial, often forming hydrogen bonds with key amino acid residues in the hinge region of the kinase. In the context of EGFR, the indolyl NH group of a 5-chloro-indole derivative was observed to form a hydrogen bond with the backbone of Asp855. nih.gov Similarly, docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives into the active site of fructose-1,6-bisphosphatase (FBPase) showed that the carboxamide and sulfonamide groups form multiple hydrogen bonds with residues such as Gly26, Leu30, and Thr31, which are critical for stable binding. mdpi.com

The conformation of the ligand within the binding pocket is a critical determinant of its activity. For indole-2-carboxamide derivatives, the planarity of the indole core is a key feature. However, the side chains attached to the carboxamide nitrogen can adopt various conformations to fit optimally within the active site. Computational studies show that the torsional angles of the side chain are constrained upon binding, leading to a specific, low-energy conformation. For example, in EGFR inhibitors, the N-phenethyl carboxamide architecture was found to be important for antiproliferative action, suggesting a specific conformational requirement for the linker and terminal group to achieve optimal interactions. nih.gov The flexibility of this side chain allows it to interact with different sub-pockets of the active site, which can be exploited in the design of derivatives with improved potency and selectivity.

Molecular Dynamics Simulations to Elucidate Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. MD studies on N-arylsulfonyl-indole-2-carboxamide derivatives bound to FBPase have been used to assess the stability of the docked poses and to understand the nature of the interactions over time. mdpi.com These simulations revealed that the key hydrogen bonds identified in docking studies, particularly those involving the carboxamide and sulfonamide groups with residues like Thr31, are maintained throughout the simulation, indicating a stable binding mode. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation can confirm the stability of the complex. Such studies indicate that certain indole-2-carboxamide derivatives can bind as stably to their target protein as the native ligand. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for N-arylsulfonyl-indole-2-carboxamide FBPase inhibitors was developed, highlighting features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. mdpi.com This model was subsequently used as a 3D query for virtual screening of compound databases to identify novel potential inhibitors. mdpi.com

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach, combining pharmacophore-based filtering with molecular docking, has successfully identified new hit compounds. mdpi.com For example, a virtual screening campaign based on a pharmacophore model for indole-2-carboxamides led to the identification of several new potential FBPase inhibitors, which were then further validated by docking and MD simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. mdpi.com

These models yielded statistically significant results, with good predictive power for the inhibitory activity of the compounds. mdpi.com The contour maps generated from these models provide valuable insights for structural modification. For example, the CoMFA and CoMSIA models for FBPase inhibitors suggested that:

Negatively charged or small substituents on the benzene (B151609) ring of the arylsulfonyl group may enhance activity. mdpi.com

Positively charged or small substituents on the indole ring could be beneficial for inhibitory activity. mdpi.com

These findings provide a rational basis for designing new derivatives with improved potency. mdpi.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

In silico prediction of ADME properties is crucial in the early stages of drug discovery to assess the potential drug-likeness of a compound. For various series of indole-2-carboxamide derivatives, computational tools have been used to predict properties like lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and metabolic stability. mdpi.comnih.gov Studies on indole-2-carboxamides designed as antiproliferative agents have shown that these compounds are predicted to have acceptable bioavailability and pharmacokinetic profiles. mdpi.com For instance, some derivatives were predicted to have the ability to cross the blood-brain barrier, which was a relevant consideration for their potential application in treating brain tumors. nih.gov Similarly, ADME predictions for indole-2-carboxamides with anti-Trypanosoma cruzi activity helped to guide the optimization process, aiming to improve properties like solubility and microsomal stability, although challenges in these areas were noted. nih.gov

Future Directions and Emerging Research Paradigms for 6 Chloro 1h Indole 2 Carboxamide

Design and Synthesis of Next-Generation Derivatives

The foundational structure of 6-chloro-1H-indole-2-carboxamide serves as a key starting point for the synthesis of next-generation therapeutic candidates. Research efforts are focused on creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Synthetic strategies often involve modifications at several key positions on the indole (B1671886) ring and the carboxamide side chain.

A common synthetic route begins with the appropriate indole-2-carboxylic acid, which is then coupled with various amines to generate a diverse library of carboxamide derivatives. For instance, the reaction of indole-2-carboxylic acid with agents like carbonyldiimidazole (CDI) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitates this coupling under mild conditions. nih.gov

Key synthetic approaches for generating diversity include:

N-Alkylation: Methylation of the indole nitrogen, as demonstrated in the synthesis of N-methylindole carboxamides, has been shown to increase the lipophilicity of the resulting compounds, which can be crucial for crossing cell membranes and reaching intracellular targets. mdpi.com

Ring Substitution: Modifications to the indole core, such as the introduction of different substituents at the 5- and 7-positions, can significantly influence biological activity. nih.gov For example, structure-activity relationship (SAR) studies on derivatives aimed at anti-Trypanosoma cruzi activity revealed that small, electron-donating groups at the 5'-position were generally favored for potency. acs.org In contrast, analogs with electron-withdrawing groups like halogens were found to be inactive. acs.org

Side Chain Modification: Altering the amine component of the carboxamide group is a primary strategy for tuning the compound's properties. Coupling with a wide range of commercially available or custom-synthesized amines allows for the exploration of new interactions with biological targets. nih.gov Reversing the amide linker or replacing it with a non-classical isostere like a sulfonamide are other strategies that have been explored, although they can sometimes lead to a loss of potency. acs.orgnih.gov

These synthetic explorations have led to the development of derivatives with potent activity against various diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govnih.gov

Development of Multi-Target Ligands

The traditional "one-target, one-drug" paradigm has often proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has fueled the rise of a new approach: the design of multi-target-directed ligands (MTDLs). MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, potentially leading to synergistic efficacy and a lower likelihood of drug resistance. nih.govnih.gov

The indole-2-carboxamide scaffold is particularly well-suited for the development of MTDLs due to its ability to be extensively functionalized. nih.gov By combining different pharmacophoric units within a single indole-based molecule, researchers can create compounds that modulate distinct but related pathological pathways. nih.govnih.gov

Recent research provides several examples of this strategy:

Dual Kinase Inhibitors: In oncology, derivatives of 5-chloro-indole have been designed as dual inhibitors of key signaling proteins like EGFR and CDK2. nih.gov This approach aims to overcome the drug resistance that often develops with agents targeting a single kinase. nih.gov Similarly, other derivatives have been developed to target both EGFRT790M and BRAFV600E, two mutations implicated in cancer resistance. mdpi.com

Antiprotozoal and Antimalarial Agents: The indole scaffold has been identified as a promising lead for developing multi-targeted drugs against parasitic diseases. nih.gov For instance, indole-based compounds may exert their antiplasmodial effects by inhibiting hemozoin formation while also targeting the PfATP4 sodium channel, offering multiple mechanisms of action against Plasmodium falciparum. nih.gov

Neurodegenerative Disease Modulators: In the context of Alzheimer's disease, MTDLs are being designed to simultaneously inhibit acetylcholinesterase (AChE) and modulate other targets like β-amyloid aggregation or monoamine oxidase (MAO). nih.govmdpi.comfrontiersin.org The indole moiety is a key component in some of these multi-target compounds. frontiersin.org

This multi-target approach represents a sophisticated evolution in drug design, moving beyond single-target potency to create networked therapeutic effects.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. arxiv.org These computational tools are being applied to the development of new therapeutics based on scaffolds like this compound.

AI and ML can contribute at multiple stages of the drug discovery pipeline:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the efficacy and potential toxicity of novel, untested molecules. arxiv.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

ADMET Optimization: A major challenge in drug development is optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. AI models can predict these properties based on a molecule's structure, helping chemists design derivatives with better drug-like characteristics, such as improved metabolic stability and permeability. drugtargetreview.com

De Novo Drug Design: AI can go beyond prediction and actively design entirely new molecules. Generative models can propose novel indole-2-carboxamide derivatives that are optimized for specific properties, such as binding to a particular target or having a desired safety profile. arxiv.org

Exploration of Novel Biological Targets and Mechanisms

While initial research on indole-2-carboxamides focused on established targets, a key future direction is the exploration of novel biological targets and mechanisms of action. The versatility of the this compound scaffold allows it to interact with a diverse range of proteins, opening up new therapeutic possibilities.

Recent studies have identified several novel or less-conventional targets for this class of compounds:

Kinases in Inflammation: Apoptosis signal-regulating kinase 1 (ASK1), a member of the MAPK family, has been identified as a target for indole-2-carboxamide derivatives in the context of inflammatory diseases like ulcerative colitis. nih.gov A lead compound demonstrated potent ASK1 inhibition and significant efficacy in a mouse model of the disease. nih.gov

Metabolic Enzymes: Research has shown that this compound can inhibit brain-type glycogen (B147801) phosphorylase (PYGB), an enzyme involved in energy metabolism. This activity suggests potential applications in conditions involving cellular energy deficits.

Ion Channels and Receptors: The indole-2-carboxamide scaffold has been used to develop agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation. mdpi.com Additionally, the compound has been shown to modulate cannabinoid receptors (CB1 and CB2), indicating its potential in treating conditions related to cannabinoid signaling pathways.

Anti-Infective Targets: Beyond traditional antibacterial and anticancer applications, derivatives have been developed to inhibit MmpL3, a transporter essential for mycolic acid synthesis in mycobacteria, making it a promising target for new tuberculosis treatments. nih.govnih.gov Other studies have explored their role as inhibitors of the androgen receptor binding function 3 (BF3) for prostate cancer and as agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.govnih.gov

The identification of these diverse targets underscores the chemical adaptability of the indole-2-carboxamide core and highlights the vast, unexplored therapeutic landscape available for future research.

Synergistic Combination Studies with Existing Agents

While the development of potent, single-agent MTDLs is a primary goal, another important research avenue is the study of this compound derivatives in combination with existing therapeutic agents. Combination therapy is a cornerstone of treatment for many complex diseases, particularly cancer. nih.gov

The rationale for pursuing combination studies is multifaceted:

Overcoming Drug Resistance: Combining a novel agent with a standard-of-care drug that has a different mechanism of action can prevent or delay the onset of drug resistance.

Achieving Synergy: A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can allow for the use of lower doses of each drug, potentially reducing toxicity.

Targeting Multiple Pathways: In diseases like cancer, which involve redundant signaling pathways, hitting multiple nodes simultaneously with a combination of drugs can lead to a more durable therapeutic response.

Research on indole-2-carboxamide derivatives often includes benchmarking their performance against established drugs like doxorubicin (B1662922) in cancer assays or benznidazole (B1666585) in studies on Chagas disease. acs.org These comparisons provide the foundational data needed to design rational combination studies. Future research will likely involve in vitro and in vivo testing of promising this compound derivatives alongside current standards of care to identify synergistic partnerships that could translate into more effective clinical treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6-chloro-1H-indole-2-carboxamide and its derivatives?

- Methodological Answer : A two-step approach is often used: (1) Functionalization of the indole core via electrophilic substitution (e.g., chlorination at the 6-position using or ) and (2) coupling the carboxylic acid group at the 2-position with amines via carbodiimide-mediated activation (e.g., EDC/HOBt). For example, amidation reactions with phenethylamine derivatives are performed in anhydrous DCM or THF under inert atmospheres . Purification typically involves Combiflash chromatography with gradients of ethyl acetate in hexane .

Q. How is NMR spectroscopy applied to characterize this compound derivatives?

- Methodological Answer : and NMR in deuterated chloroform or DMSO- are critical for confirming substitution patterns. Key observations include:

- Indole NH proton : A broad singlet at δ 9.08–12.30 ppm (exchangeable with ) .

- Chlorine substitution : Deshielded aromatic protons near δ 7.5–7.8 ppm (e.g., H-5 and H-7 in the indole ring) .

- Amide linkage : Coupling constants () between α-CH groups and adjacent protons (e.g., ) confirm phenethylamide connectivity .

Q. What analytical techniques are used to assess purity and structural integrity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., ) with < 2 ppm error .

- Elemental Analysis (EA) : Confirms C, H, N content within ±0.4% of theoretical values .

- Melting Point (mp) : Sharp ranges (e.g., 128–153°C) indicate homogeneity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

- Methodological Answer :

- Substituent Variation : Introduce photoactivatable groups (e.g., benzophenone or trifluoromethyldiazirine) at the 3-position to study target engagement via UV crosslinking .

- Biological Assays : Test analogs against receptors (e.g., cannabinoid CB1 or nicotinic acetylcholine receptors) using radioligand binding or functional cAMP assays. For example, substituents at the 3-position significantly modulate potency (IC values) .

- Data Interpretation : Compare activity trends with computational docking (e.g., AutoDock Vina) to identify critical hydrophobic/electrostatic interactions .

Q. What strategies resolve contradictions in crystallographic data for indole-2-carboxamide derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule crystallography to model disorder or twinning. Adjust occupancy parameters for ambiguous electron density regions .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .

- Data Sources : Prioritize high-resolution datasets (< 1.0 Å) to minimize model bias .

Q. How can researchers address incomplete physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer :

- Experimental Determination : Use shake-flask methods for solubility (in PBS/DMSO mixtures) and accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Computational Prediction : Apply QSPR models (e.g., ALOGPS) to estimate logP and aqueous solubility .

- Mitigation : For unstable derivatives, optimize storage conditions (e.g., inert atmosphere, -20°C) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing biological replicate variability in indole-2-carboxamide studies?

- Methodological Answer :

- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Dose-Response Curves : Fit with nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals .

- Error Propagation : Report SEM or SD across ≥3 independent experiments .

Q. How to optimize reaction yields for introducing bulky substituents at the indole 3-position?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)/XPhos) for Suzuki-Miyaura couplings .

- Solvent Effects : Use high-polarity solvents (e.g., DMF) to stabilize transition states .

- Microwave Assistance : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields >70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。